molecular formula C9H14N4O B11738701 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738701
M. Wt: 194.23 g/mol
InChI Key: WGPUPZUCOSZEHJ-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14N4O/c1-2-13-5-7(8(10)12-13)9(14)11-6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,12)(H,11,14)

InChI Key

WGPUPZUCOSZEHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)NC2CC2

Origin of Product

United States

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